Cas no 21149-56-4 ((ethylamino)thiourea)

(ethylamino)thiourea 化学的及び物理的性質

名前と識別子

-

- Hydrazinecarbothioamide, 2-ethyl-

- (ethylamino)thiourea

- SCHEMBL20340839

- SCHEMBL902338

- ethyl thiosemicarbazide

- 21149-56-4

- 2-Ethylhydrazinecarbothioamide

- IDAYARXLWPWWNI-UHFFFAOYSA-N

- DTXSID601306631

- EN300-84654

- CS-0355861

- 2-Ethylhydrazine-1-carbothioamide

- 1-ethyl-thiosemicarbazide

- AKOS006340702

-

- MDL: MFCD19204293

- インチ: InChI=1S/C3H9N3S/c1-2-5-6-3(4)7/h5H,2H2,1H3,(H3,4,6,7)

- InChIKey: IDAYARXLWPWWNI-UHFFFAOYSA-N

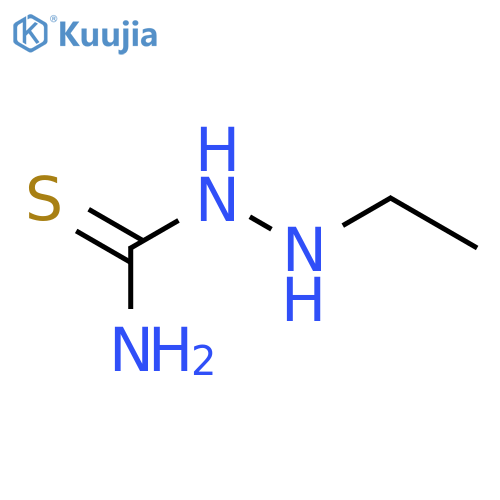

- ほほえんだ: CCNNC(=S)N

計算された属性

- せいみつぶんしりょう: 119.05187

- どういたいしつりょう: 119.052

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 2

- 複雑さ: 63.2

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 82.2A^2

- 疎水性パラメータ計算基準値(XlogP): -0.3

じっけんとくせい

- PSA: 50.08

(ethylamino)thiourea 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-84654-0.1g |

(ethylamino)thiourea |

21149-56-4 | 0.1g |

$867.0 | 2023-09-02 | ||

| Enamine | EN300-84654-10.0g |

(ethylamino)thiourea |

21149-56-4 | 10.0g |

$4236.0 | 2023-02-11 | ||

| Enamine | EN300-84654-0.05g |

(ethylamino)thiourea |

21149-56-4 | 0.05g |

$827.0 | 2023-09-02 | ||

| Enamine | EN300-84654-5.0g |

(ethylamino)thiourea |

21149-56-4 | 5.0g |

$2858.0 | 2023-02-11 | ||

| Enamine | EN300-84654-5g |

(ethylamino)thiourea |

21149-56-4 | 5g |

$2858.0 | 2023-09-02 | ||

| Enamine | EN300-84654-0.25g |

(ethylamino)thiourea |

21149-56-4 | 0.25g |

$906.0 | 2023-09-02 | ||

| Enamine | EN300-84654-0.5g |

(ethylamino)thiourea |

21149-56-4 | 0.5g |

$946.0 | 2023-09-02 | ||

| Enamine | EN300-84654-1.0g |

(ethylamino)thiourea |

21149-56-4 | 1.0g |

$986.0 | 2023-02-11 | ||

| Enamine | EN300-84654-2.5g |

(ethylamino)thiourea |

21149-56-4 | 2.5g |

$1931.0 | 2023-09-02 | ||

| Enamine | EN300-84654-1g |

(ethylamino)thiourea |

21149-56-4 | 1g |

$986.0 | 2023-09-02 |

(ethylamino)thiourea 関連文献

-

Abhishek Lahiri,Natalia Borisenko,Andriy Borodin,Mark Olschewski,Frank Endres Phys. Chem. Chem. Phys., 2016,18, 5630-5637

-

Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160

-

Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734

-

Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183

-

Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717

-

Kiyomi Ohmori,Youhei Sato,Daisuke Nakajima,Shiho Kageyama,Fujio Shiraishi,Teruhisa Fujimaki,Sumio Goto Environ. Sci.: Processes Impacts, 2013,15, 1031-1040

-

Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943

-

Muhamad Z. Mokhtar,Mu Chen,Eric Whittaker,Bruce Hamilton,Nicholas Aristidou,Ali Gholinia,Saif A. Haque,Brian R. Saunders Phys. Chem. Chem. Phys., 2017,19, 7204-7214

-

Badr A. Mahmoud,Abdulmajid A. Mirghni,Oladepo Fasakin,Kabir O. Oyedotun,Ncholu Manyala RSC Adv., 2020,10, 16349-16360

-

Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725

(ethylamino)thioureaに関する追加情報

Introduction to (Ethylamino)Thiourea (CAS No. 21149-56-4)

(Ethylamino)thiourea, also known as Ethylenediamine thiourea or Thiourea ethylamine, is a chemical compound with the CAS registry number 21149-56-4. This compound belongs to the class of thioureas, which are derivatives of thiourea, a sulfur-containing heterocyclic compound. The structure of (ethylamino)thiourea consists of a thiourea moiety with an ethylamine substituent, making it a versatile compound with potential applications in various fields, including chemistry, materials science, and catalysis.

The molecular formula of (ethylamino)thiourea is C3H9N3S, and its molecular weight is approximately 107.18 g/mol. It is a white crystalline solid with a melting point around 200°C and is soluble in water and polar solvents. The compound is relatively stable under normal conditions but can decompose upon heating or exposure to strong oxidizing agents.

(Ethylamino)thiourea has been studied extensively for its unique chemical properties and reactivity. One of its notable features is its ability to act as a ligand in coordination chemistry, forming complexes with transition metals such as copper, nickel, and cobalt. These metal complexes have been explored for their potential applications in catalysis, sensing, and materials science.

In recent years, researchers have investigated the use of (ethylamino)thiourea as a precursor for the synthesis of metal-organic frameworks (MOFs) and other porous materials. These materials have shown promise in gas storage, separation, and catalytic applications due to their high surface area and tunable pore structures.

(Ethylamino)thiourea has also been explored for its role in organic synthesis as a building block for more complex molecules. Its amine functionality makes it suitable for reactions such as nucleophilic substitution, addition, and condensation reactions.

The synthesis of (ethylamino)thiourea typically involves the reaction of thiourea with ethylamine in the presence of an acid catalyst. This reaction proceeds via the formation of intermediate imidathioate species before yielding the final product.

In terms of safety considerations, while (ethylamino)thiourea is not classified as a hazardous material under normal conditions, it should be handled with care to avoid prolonged exposure or inhalation. Proper ventilation and protective equipment are recommended during handling and synthesis.

The study of (ethylamino)thiourea continues to be an active area of research due to its versatility and potential applications in diverse fields. Ongoing investigations focus on optimizing its properties for specific uses, developing novel synthetic routes, and exploring its interactions with other chemical systems.

21149-56-4 ((ethylamino)thiourea) 関連製品

- 1597065-73-0(2,2,2-trifluoro-1-(5-methoxy-1,3-dimethyl-1H-pyrazol-4-yl)ethan-1-amine)

- 1807147-88-1(Ethyl 6-cyano-3-difluoromethyl-2-iodophenylacetate)

- 1805300-71-3(2,3,6-Tribromo-5-(trifluoromethoxy)pyridine)

- 1494060-38-6(2-{[(1-hydroxycyclohexyl)methyl]sulfanyl}propanoic acid)

- 2680812-63-7(1-Acetyl-6,6-dimethylpiperidine-3-carboxylic acid)

- 2227366-51-8(Dalbavancin hydrochloride)

- 36422-59-0(3,5-Pyridinedicarboxylic acid,1,4-dihydro-2,6-dimethyl-4-(4-methylphenyl)-, diethyl ester)

- 153562-20-0(7-PHENYL-5-(TRIFLUOROMETHYL)[1,2,3,4]TETRAAZOLO[1,5-A]PYRIMIDINE)

- 1488182-93-9(Propanoic acid, 2-hydroxy-2-methyl-3-[[(phenylmethoxy)carbonyl]amino]-)

- 162791-23-3(11-Azaartemisinin)